molecular formula C19H29N3O3 B2689224 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 946382-54-3

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2689224
CAS No.: 946382-54-3
M. Wt: 347.459
InChI Key: NVLCRKFEXMMDFR-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative featuring a piperidine ring substituted with an isopropyl group at the N1 position and a methoxy-methylphenyl moiety at the N2 position.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13(2)22-9-7-15(8-10-22)12-20-18(23)19(24)21-16-11-14(3)5-6-17(16)25-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCRKFEXMMDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.

    Introduction of the Methoxy-Methylphenyl Group: The intermediate is then reacted with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the corresponding benzylated piperidine.

    Oxalamide Formation: The final step involves the reaction of the benzylated piperidine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.

    Biological Studies: Used as a probe in biochemical assays to study receptor-ligand interactions.

    Materials Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide linkage may facilitate binding to proteins or other macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse pharmacological profiles. Below is a detailed comparison of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide with analogous compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Reference
Target Compound (1-isopropylpiperidin-4-yl)methyl 2-methoxy-5-methylphenyl Hypothesized enhanced lipophilicity due to isopropylpiperidine; potential CNS penetration
BNM-III-170 (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl 4-chloro-3-fluorophenyl CD4-mimetic compound with antiviral activity against HIV; improved metabolic stability due to guanidinomethyl group
Compound 8 (from ) (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl 4-chlorophenyl HIV entry inhibitor; LC-MS m/z 423.26 (M+H), 46% yield
Compound 1768 (from ) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis observed
Compound 14 (from ) 2-hydroxypropyl 3-(trifluoromethyl)phenyl Noted for potential metabolic stability due to trifluoromethyl group

Key Observations:

The 2-methoxy-5-methylphenyl group at N2 may reduce oxidative metabolism compared to electron-deficient aryl groups (e.g., 4-chlorophenyl in Compound 8) .

Biological Activity :

  • BNM-III-170 and Compound 8 demonstrate antiviral activity, suggesting oxalamides’ utility in targeting viral entry or replication. The absence of direct antiviral data for the target compound necessitates further evaluation .
  • Compound 1768 highlights metabolic challenges: rapid hepatic metabolism without amide hydrolysis, a critical consideration for the target compound’s pharmacokinetic optimization .

Physicochemical Properties: The target compound’s logP is likely higher than analogs like Compound 14 (hydroxypropyl substituent) due to the hydrophobic isopropylpiperidine group .

Synthetic Feasibility :

  • Yields for oxalamide derivatives vary widely: Compound 8 (46%) vs. Compound 11 (44% as a single isomer). The target compound’s synthesis may require optimization to address steric hindrance from the isopropylpiperidine group .

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, a synthetic organic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C18H27N3O3\text{Molecular Formula C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight 333 4 g mol\text{Molecular Weight 333 4 g mol}

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Piperidine Intermediate :
    • The starting material, 1-isopropylpiperidine, is synthesized via alkylation with isopropyl bromide under basic conditions.
  • Benzylation :
    • The intermediate is reacted with 2-methoxy-5-methylbenzyl chloride in the presence of potassium carbonate to yield the benzylated piperidine.
  • Oxalamide Formation :
    • The final step involves the reaction with oxalyl chloride to form the oxalamide linkage, facilitated by a base such as triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. The piperidine moiety is known to modulate receptor activity, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Antimicrobial and Antioxidant Properties : The compound has shown promise in inhibiting microbial growth and exhibiting antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease modulation, suggesting potential applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N1-((1-methylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamideStructureVariation in substituents may affect pharmacological profile
N1-(2-Methoxy-4-methylbenzyl)-N2-(3-pyridyl)oxalamideStructureDifferent heteroatoms may influence receptor interactions

This comparison highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines, suggesting a role as a potential anticancer agent.
  • Neuropharmacological Studies : Research focusing on its interaction with neurotransmitter receptors indicates that it may modulate dopaminergic and serotonergic pathways, which are critical in treating mood disorders.
  • Antioxidant Activity Assessment : In vitro assays have shown that this compound exhibits significant antioxidant properties, which could be leveraged for therapeutic applications in oxidative stress-related conditions.

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